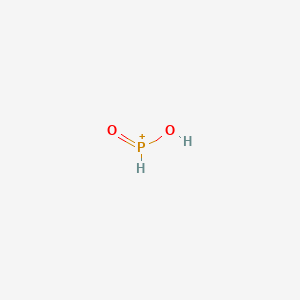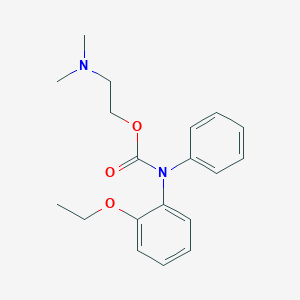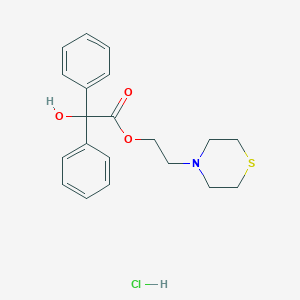
Platinum(2+) bis(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(2+) bis(2-ethylhexanoate) is a chemical compound that is widely used in scientific research. It is a platinum-based compound that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of platinum(2+) bis(2-ethylhexanoate) is not fully understood. However, it is believed to involve the binding of the platinum atom to DNA, which can lead to DNA damage and cell death. This mechanism is similar to that of other platinum-based compounds used in cancer chemotherapy.
Biochemische Und Physiologische Effekte
Platinum(2+) bis(2-ethylhexanoate) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to have anti-inflammatory properties. In vivo studies have demonstrated that it can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of platinum(2+) bis(2-ethylhexanoate) for lab experiments is its versatility. It can be used in a range of applications, including the synthesis of nanoparticles and other platinum-based compounds. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving platinum(2+) bis(2-ethylhexanoate). One area of interest is the development of new platinum-based compounds for cancer chemotherapy. Additionally, there is potential for the use of platinum nanoparticles in areas such as drug delivery and imaging. Further research is also needed to fully understand the mechanism of action of platinum(2+) bis(2-ethylhexanoate) and other platinum-based compounds.
Synthesemethoden
The synthesis of platinum(2+) bis(2-ethylhexanoate) involves the reaction of platinum(II) acetate with 2-ethylhexanoic acid in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Platinum(2+) bis(2-ethylhexanoate) has a wide range of scientific research applications. It is commonly used in the synthesis of platinum nanoparticles, which have potential applications in areas such as catalysis, drug delivery, and imaging. Additionally, platinum(2+) bis(2-ethylhexanoate) has been used as a precursor for the synthesis of other platinum-based compounds, including those used in cancer chemotherapy.
Eigenschaften
CAS-Nummer |
104285-85-0 |
|---|---|
Produktname |
Platinum(2+) bis(2-ethylhexanoate) |
Molekularformel |
C16H30O4Pt |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-ethylhexanoate;platinum(2+) |
InChI |
InChI=1S/2C8H16O2.Pt/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
KBCREWORKOHENU-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



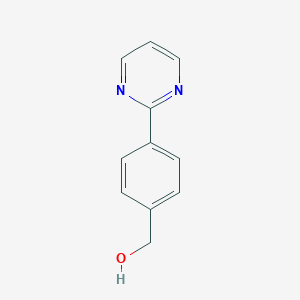
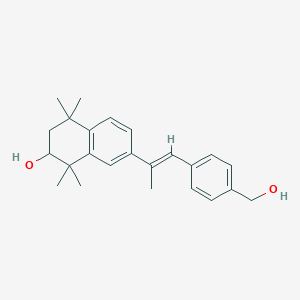
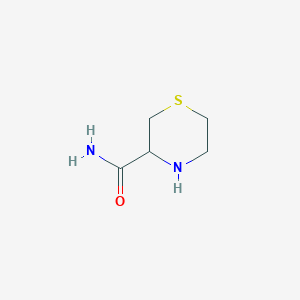
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)



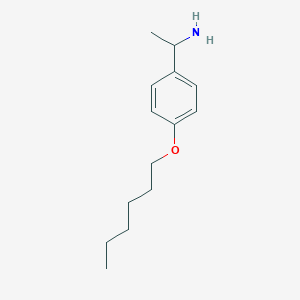
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)

